Cas no 1378584-21-4 (2,4-Difluoro-5-methylphenol)

2,4-Difluoro-5-methylphenol is a fluorinated phenolic compound characterized by its distinct substitution pattern, featuring fluorine atoms at the 2- and 4-positions and a methyl group at the 5-position of the aromatic ring. This structural configuration enhances its reactivity and selectivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of fluorine atoms improves metabolic stability and lipophilicity, which can be advantageous in the design of bioactive molecules. Its high purity and consistent quality ensure reliable performance in demanding applications. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to moisture or light.
2,4-Difluoro-5-methylphenol structure
2,4-Difluoro-5-methylphenol structure
商品名:2,4-Difluoro-5-methylphenol
CAS番号:1378584-21-4
MF:C7H6F2O
メガワット:144.118749141693
MDL:MFCD19440198
CID:4697798
PubChem ID:84648928

2,4-Difluoro-5-methylphenol 化学的及び物理的性質

名前と識別子

    • 2,4-difluoro-5-methylphenol
    • 2,4-Difluoro-5-methyl-phenol
    • PIZJQSMUUZODED-UHFFFAOYSA-N
    • D97264
    • SCHEMBL14783939
    • Phenol, 2,4-difluoro-5-methyl-
    • 1378584-21-4
    • Z1251415045
    • EN300-3218286
    • SY343082
    • AS-78059
    • MFCD19440198
    • 2,4-Difluoro-5-methylphenol
    • MDL: MFCD19440198
    • インチ: 1S/C7H6F2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
    • InChIKey: PIZJQSMUUZODED-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=C(C=C1C)O)F

計算された属性

  • せいみつぶんしりょう: 144.03867113g/mol
  • どういたいしつりょう: 144.03867113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2,4-Difluoro-5-methylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3218286-0.05g
2,4-difluoro-5-methylphenol
1378584-21-4 95.0%
0.05g
$136.0 2025-03-19
A2B Chem LLC
BA24603-250mg
2,4-Difluoro-5-methylphenol
1378584-21-4 97%
250mg
$334.00 2024-04-20
Enamine
EN300-3218286-1g
2,4-difluoro-5-methylphenol
1378584-21-4 95%
1g
$971.0 2023-09-04
Aaron
AR01KA07-250mg
2,4-Difluoro-5-methylphenol
1378584-21-4 95%
250mg
$225.00 2025-02-11
abcr
AB532874-1g
2,4-Difluoro-5-methylphenol; .
1378584-21-4
1g
€707.50 2025-03-19
Alichem
A010011329-1g
2,4-Difluoro-5-methylphenol
1378584-21-4 97%
1g
1,519.80 USD 2021-07-06
Enamine
EN300-3218286-1.0g
2,4-difluoro-5-methylphenol
1378584-21-4 95.0%
1.0g
$588.0 2025-03-19
Enamine
EN300-3218286-0.1g
2,4-difluoro-5-methylphenol
1378584-21-4 95.0%
0.1g
$204.0 2025-03-19
Enamine
EN300-3218286-0.25g
2,4-difluoro-5-methylphenol
1378584-21-4 95.0%
0.25g
$291.0 2025-03-19
Enamine
EN300-3218286-5.0g
2,4-difluoro-5-methylphenol
1378584-21-4 95.0%
5.0g
$1984.0 2025-03-19

2,4-Difluoro-5-methylphenol 関連文献

2,4-Difluoro-5-methylphenolに関する追加情報

2,4-Difluoro-5-methylphenol (CAS No. 1378584-21-4): Properties, Applications, and Market Insights

2,4-Difluoro-5-methylphenol (CAS No. 1378584-21-4) is a fluorinated phenolic compound with significant industrial and research applications. This specialty chemical has garnered attention due to its unique molecular structure, combining a phenol core with strategically positioned fluorine and methyl substituents. The presence of fluorine atoms at the 2 and 4 positions, along with a methyl group at the 5 position, imparts distinct chemical properties that make it valuable in various synthetic pathways.

The compound's molecular formula is C7H6F2O, with a molecular weight of 144.12 g/mol. Its fluorinated phenol structure contributes to enhanced stability and altered electronic properties compared to non-fluorinated analogs. Researchers frequently search for information about 2,4-difluoro-5-methylphenol synthesis, fluorophenol derivatives, and methyl-substituted aromatic compounds, reflecting growing interest in this chemical space.

In pharmaceutical applications, 2,4-Difluoro-5-methylphenol serves as a key intermediate for developing bioactive molecules. The fluorine atoms' electron-withdrawing effects and the methyl group's steric influence create opportunities for designing compounds with improved metabolic stability and target binding affinity. Current trends show increased searches for fluorinated drug intermediates and phenolic building blocks in medicinal chemistry, aligning with this compound's potential.

The material science field utilizes 1378584-21-4 in developing advanced polymers and specialty materials. Its dual fluorine substitution enables the creation of polymers with enhanced thermal stability and chemical resistance. Industry professionals often inquire about high-performance polymer precursors and fluorinated monomers, topics directly relevant to this compound's applications.

From a synthetic chemistry perspective, 2,4-Difluoro-5-methylphenol offers versatile reactivity. The phenol group allows for etherification or esterification, while the fluorine atoms participate in nucleophilic aromatic substitution reactions. Laboratory searches frequently include terms like selective fluorination methods and directed aromatic substitution, reflecting the technical challenges this compound helps address.

Market analysis indicates steady growth in demand for fluorinated fine chemicals, with 2,4-Difluoro-5-methylphenol positioned as a niche but important player. The global shift toward specialty chemicals in electronics, pharmaceuticals, and advanced materials drives interest in such compounds. Business-related searches often include fluorochemical market trends and specialty phenol suppliers, highlighting commercial aspects.

Environmental considerations surrounding fluorinated organic compounds have prompted research into sustainable production methods for chemicals like 1378584-21-4. Recent advancements in catalytic fluorination and green chemistry approaches address these concerns. Environmentally conscious searches frequently include green fluorination processes and sustainable aromatic chemistry.

Quality control of 2,4-Difluoro-5-methylphenol typically involves advanced analytical techniques. Purity assessment methods like HPLC, GC-MS, and NMR spectroscopy ensure product specifications are met. Analytical chemists often search for fluorophenol characterization and methylated phenol analysis protocols relevant to this compound.

Storage and handling of 2,4-Difluoro-5-methylphenol require standard chemical safety precautions. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended during laboratory use. Safety-related searches commonly include phenol handling guidelines and fluorinated compound storage.

The future outlook for 1378584-21-4 appears promising, particularly in pharmaceutical and advanced material applications. Ongoing research into fluorinated compounds continues to uncover new possibilities for this chemical class. Emerging search trends include next-generation fluorochemicals and innovative aromatic intermediates, suggesting sustained interest in compounds like 2,4-Difluoro-5-methylphenol.

For researchers and industry professionals, understanding the properties and applications of 2,4-Difluoro-5-methylphenol provides valuable insights into modern fluorochemical development. Its combination of fluorine substitution and methyl modification creates unique opportunities across multiple scientific and industrial domains.

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